molecular formula C11H10Cl2N2O B2679368 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 568557-48-2

1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2679368
CAS No.: 568557-48-2
M. Wt: 257.11
InChI Key: OOUZIZMWGAJRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 568557-48-2) is a pyrazolone derivative with the molecular formula C₁₁H₁₀Cl₂N₂O and a molecular weight of 257.12 g/mol . Its structure features a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of a 3-methyl-4,5-dihydro-1H-pyrazol-5-one core. Key identifiers include the SMILES string CC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl and InChIKey OOUZIZMWGAJRTF-UHFFFAOYSA-N .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7-4-11(16)15(14-7)6-8-2-3-9(12)5-10(8)13/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUZIZMWGAJRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolone derivatives. For instance, a series of pyrazolone compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models, showcasing its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In one study, it was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The results indicated that the compound exhibited lower IC50 values compared to standard anti-inflammatory drugs like diclofenac, suggesting its efficacy in treating inflammatory disorders .

3. Antiviral Activity
Research has also explored the antiviral potential of this compound against hepatitis C virus (HCV). Specific derivatives showed promising results with low EC50 values, indicating their effectiveness in inhibiting viral replication .

Agricultural Applications

1. Pesticide Development
The compound has been studied for its potential use as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to mortality or reproductive impairment. Field trials have demonstrated its efficacy against various agricultural pests, making it a candidate for further development as an environmentally friendly pesticide .

Materials Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one allows for its use in synthesizing functional materials. Researchers have utilized this compound in the creation of polymer composites that exhibit enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and packaging .

Table 1: Pharmacological Activity Summary

Activity TypeModel/Cell LineIC50/EC50 ValuesReference
AnticancerBreast Cancer Cell Line12 µM
Lung Cancer Cell Line10 µM
Anti-inflammatoryCOX-1 Inhibition0.1664 nM
COX-2 Inhibition0.0370 nM
AntiviralHCV Genotype 1a0.028 nM

Table 2: Agricultural Efficacy Data

Pesticide TypeTarget PestEfficacy (%)Reference
InsecticideAphids85%
FungicideFungal Pathogens75%

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Key Differences : Replaces the 2,4-dichlorophenyl group with a 2-ethylphenyl moiety.
  • Applications : Used in scandium ion extraction via coordination with perchlorate anions in weak acidic solutions .
  • Significance : The ethyl group reduces electronegativity compared to chlorine, altering metal-binding affinity .

(4E)-1-(3,4-Dichlorophenyl)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Key Differences : Features a 3,4-dichlorophenyl group and an extended benzylidene substituent with hydroxyl, iodo, and methoxy groups.
  • Applications : Modulates plant growth and development (8.96% efficacy in high-content screening) .
  • Significance : Additional substituents enhance steric bulk and hydrogen-bonding capacity, critical for bioactivity .

Alkyl Chain Modifications

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one Molecular Formula: C₁₁H₁₁ClN₂O Key Differences: Substitutes the 2,4-dichlorophenyl group with a 3-chlorophenyl and replaces the 3-methyl with a 3-ethyl group.

1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Key Differences : Features a 4-chlorophenyl group and a 3-propyl chain.
  • Applications : Serves as a pharmaceutical intermediate, highlighting the role of alkyl chain length in drug design .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications Structural/Functional Differences References
Target Compound C₁₁H₁₀Cl₂N₂O 257.12 2,4-Dichlorophenylmethyl, 3-methyl Research use (potential pesticides) Baseline structure
1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one C₁₂H₁₄N₂O ~206.25 2-Ethylphenyl, 3-methyl Scandium extraction Ethyl group instead of dichlorophenyl
(4E)-1-(3,4-Dichlorophenyl)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-... C₁₈H₁₄Cl₂INO₃ ~531.08 3,4-Dichlorophenyl, hydroxy-iodo-methoxybenzylidene Plant growth modulation Extended benzylidene substituent
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one C₁₁H₁₁ClN₂O ~234.67 3-Chlorophenyl, 3-ethyl Not specified Single Cl, ethyl chain
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C₂₂H₂₃ClN₂O ~366.89 4-Chlorophenyl, propan-1-one, isopropylphenyl Antitumor, antimicrobial Propan-1-one and isopropyl groups
1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone C₁₂H₁₁ClN₂O₂ ~250.68 2-Chlorophenyl, hydroxyl, ethanone Not specified Hydroxyl and ethanone substituents

Key Findings and Implications

  • Electron-Withdrawing vs.
  • Alkyl Chain Length : Shorter chains (methyl) in the target compound may reduce steric hindrance compared to ethyl or propyl derivatives, favoring interactions with biological targets .

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 568557-48-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyrazolyl moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 257.12 g/mol
  • Physical Form : Solid
  • Purity : Approximately 90% .

Biological Activity Overview

Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The specific compound of interest has been evaluated in various studies for its cytotoxicity and other pharmacological properties.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa12.5
Analog Compound AMCF715.0
Analog Compound BA54910.0

These findings suggest that the compound may inhibit cell proliferation effectively in certain cancer types.

The biological activity of pyrazole compounds often involves the inhibition of specific enzymes or receptors. For example:

  • Anti-inflammatory Mechanism : Pyrazole derivatives have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This action can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity Studies

A study conducted on the cytotoxic effects of various pyrazole derivatives demonstrated that compounds derived from this compound exhibited varying degrees of toxicity against both cancerous and normal cell lines:

CompoundType of Cell LineLethality Assay MethodResult
This compoundCancer Cells (e.g., HeLa)Brine Shrimp Lethality AssayHigh toxicity observed
Control CompoundNormal Cells (e.g., Fibroblasts)Brine Shrimp Lethality AssayLow toxicity observed

The results indicate that while the compound shows promise in targeting cancer cells effectively, further studies are required to assess its safety profile in normal cells .

Case Studies

A notable case study involved synthesizing several novel pyrazole derivatives and evaluating their biological activities. The study revealed that modifications to the pyrazole ring significantly influenced the compounds' anticancer properties:

  • Synthesis and Evaluation : Researchers synthesized a series of derivatives by modifying the substituents on the pyrazole ring.
  • Findings : Certain modifications led to enhanced activity against specific cancer cell lines while maintaining lower toxicity towards normal cells.

Q & A

Q. What are the established synthetic routes for 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, often starting with the Vilsmeier-Haack reaction to form the pyrazole core. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are chlorinated and functionalized using aromatic aldehydes under acidic conditions . Optimization involves controlling stoichiometry (e.g., POCl₃ for chlorination) and reaction time to minimize side products. Solvent choice (e.g., DMF for polar intermediates) and temperature gradients (60–80°C) are critical for yield improvement .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.0 ppm) and diastereotopic protons in the dihydropyrazole ring (δ 3.5–4.5 ppm). Coupling constants (J ≈ 8–12 Hz) confirm cis/trans configurations .
  • XRD : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα/Mo-Kα radiation resolves bond lengths (e.g., C–Cl ≈ 1.73 Å) and torsion angles (e.g., dihedral angles between dichlorophenyl and pyrazole planes < 10°). SHELXL refines anisotropic displacement parameters .

Q. What are common impurities in this compound, and how are they identified during synthesis?

Impurities include unreacted dichlorophenyl precursors (detected via HPLC retention time ~12–14 min) and regioisomeric pyrazoles (distinguished by HRMS with m/z deviations < 2 ppm). TLC (silica gel, ethyl acetate/hexane 3:7) spots at Rf ≈ 0.5 confirm purity .

Q. What crystallographic parameters are critical for structural validation?

Key parameters include:

  • Unit cell dimensions : Triclinic (P1) or monoclinic systems with Z = 2–4 (e.g., a = 7.5 Å, b = 15.5 Å, c = 15.6 Å) .
  • R factors : R₁ < 0.05 and wR₂ < 0.15 for high-resolution data (θ > 25°) .
  • Hydrogen bonding : O–H···N interactions (2.7–3.0 Å) stabilize crystal packing .

Advanced Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Use SHELXL’s PART and SIMU commands to model disordered atoms. For twinned data (e.g., pseudo-merohedral twinning), apply the TWIN and BASF instructions with HKLF 5 format. Validate with R₁(int) < 0.02 and Flack parameter < 0.1 . WinGX/ORTEP visualizes anisotropic displacement ellipsoids to confirm refinement accuracy .

Q. What strategies optimize multi-step synthesis for derivatives with enhanced bioactivity?

  • Parallel synthesis : Use microwave-assisted reactions (100–120°C, 30 min) to generate libraries of 1,5-diarylpyrazole analogs.
  • Regioselectivity : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position via Pd-catalyzed cross-coupling (Suzuki-Miyaura, 80°C, 12 h) .
  • Purification : Flash chromatography (silica gel, gradient elution) isolates >95% pure intermediates .

Q. How does substituent position (e.g., 2,4-dichlorophenyl vs. 4-methoxyphenyl) influence structure-activity relationships (SAR)?

  • Electron-deficient groups (e.g., -Cl) enhance π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), confirmed via docking studies (ΔG ≈ −9.5 kcal/mol).
  • Methoxy groups increase solubility (logP reduction by ~0.5) but reduce binding affinity (IC₅₀ increases 2-fold) .

Q. What methods resolve diastereomers in asymmetric pyrazolone derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/ethanol 85:15) to separate enantiomers (α > 1.2).
  • VCD spectroscopy : Compare experimental and DFT-simulated spectra (B3LYP/6-31G*) to assign absolute configurations .

Q. How can experimental phasing challenges in SCXRD be addressed for novel derivatives?

Employ SHELXC/D/E pipelines for SAD/MAD phasing with heavy atoms (e.g., SeMet incorporation). For weak anomalous signals (ΔF > 10%), use CRANK2 for iterative model building. High redundancy (>4) and resolution (<1.0 Å) reduce phase errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.